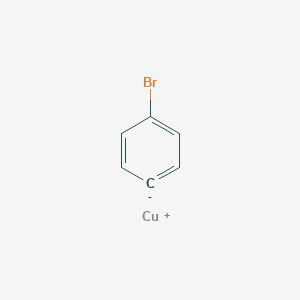
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is a synthetic organic compound primarily used in various industrial applications. It is known for its surfactant properties, which make it useful in formulations requiring emulsification, dispersion, and wetting. The compound is characterized by its complex molecular structure, which includes two decyl groups and sulfonate functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenol followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the sequential addition of reactants and the removal of by-products to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenoxy and sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the sulfonate groups interact with water molecules, while the decyl groups interact with hydrophobic substances, facilitating emulsification and dispersion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium decyl(sulphonatophenoxy)benzenesulphonate
- Disodium oxybis[decylbenzenesulphonate]
- Disodium n-decyldiphenyletherdisulfonate
Uniqueness
Disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in a wide range of applications, from industrial formulations to scientific research.
Eigenschaften
CAS-Nummer |
69880-77-9 |
|---|---|
Molekularformel |
C32H48Na2O7S2 |
Molekulargewicht |
654.8 g/mol |
IUPAC-Name |
disodium;2-decyl-4-(3-decyl-4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-27-25-29(21-23-31(27)40(33,34)35)39-30-22-24-32(41(36,37)38)28(26-30)20-18-16-14-12-10-8-6-4-2;;/h21-26H,3-20H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI-Schlüssel |
ITKORIIUQMWLFO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)S(=O)(=O)[O-])CCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


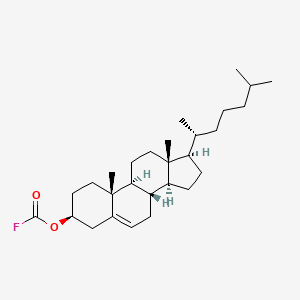

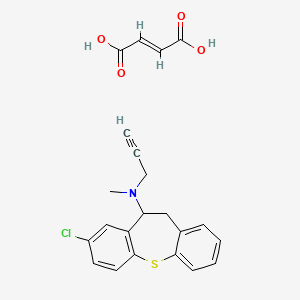

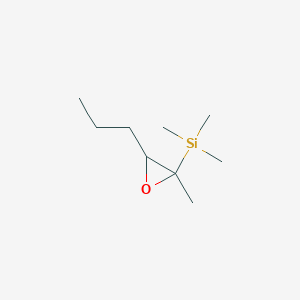
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)


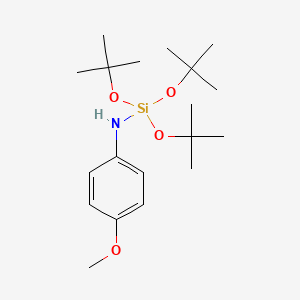
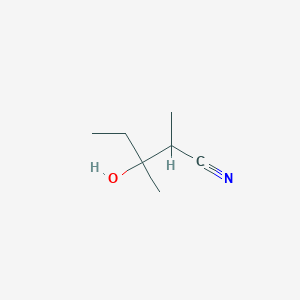
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)


